molecular formula C4H8ClN3 B13477936 1,3-dimethyl-1H-1,2,4-triazole hydrochloride

1,3-dimethyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B13477936
M. Wt: 133.58 g/mol
InChI Key: IRQMZEPJOILZLY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the triazole ring. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-1H-1,2,4-triazole hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of hydrazine derivatives and alkylating agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of high-purity starting materials and stringent control of reaction parameters to ensure consistent product quality. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into more saturated derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazoles depending on the reagents used.

Scientific Research Applications

1,3-Dimethyl-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In biological systems, the nitrogen atoms in the triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1,3-Dimethyl-1H-1,2,4-triazole hydrochloride is unique due to its specific substitution pattern, which influences its solubility, reactivity, and biological activity. The presence of two methyl groups enhances its hydrophobicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C4H8ClN3

Molecular Weight

133.58 g/mol

IUPAC Name

1,3-dimethyl-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C4H7N3.ClH/c1-4-5-3-7(2)6-4;/h3H,1-2H3;1H

InChI Key

IRQMZEPJOILZLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C.Cl

Origin of Product

United States

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